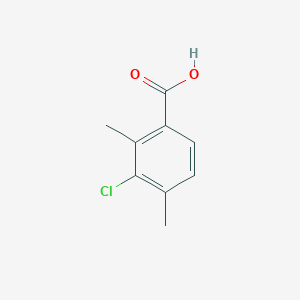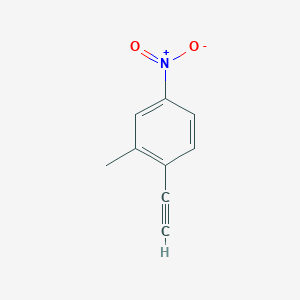
Pentadec-14-en-1-ol
描述
Pentadec-14-en-1-ol is an unsaturated alcohol with the molecular formula C15H30O It is characterized by a long hydrocarbon chain with a double bond between the fourteenth and fifteenth carbon atoms and a hydroxyl group at the first carbon atom
准备方法
Synthetic Routes and Reaction Conditions
Pentadec-14-en-1-ol can be synthesized through several methods. One common approach involves the reduction of tert-butyl 14-pentadecenoate using lithium aluminum hydride in an ether solution . The reaction conditions typically involve dissolving the ester in ether and adding it dropwise to a suspension of lithium aluminum hydride. The reaction proceeds under controlled temperature and stirring conditions to ensure complete reduction to the desired alcohol.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, alternative methods such as catalytic hydrogenation of the corresponding aldehyde or ketone precursors may be employed to produce this compound in bulk quantities.
化学反应分析
Types of Reactions
Pentadec-14-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form pentadecan-1-ol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce the double bond.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Pentadec-14-enal or pentadec-14-enoic acid.
Reduction: Pentadecan-1-ol.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
科学研究应用
Pentadec-14-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of surfactants and lubricants.
Biology: It serves as a model compound for studying the behavior of long-chain alcohols in biological systems and their interactions with cell membranes.
Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Industry: It is used in the formulation of fragrances, flavors, and cosmetic products due to its pleasant odor and emollient properties.
作用机制
The mechanism of action of pentadec-14-en-1-ol involves its interaction with biological membranes and enzymes. The hydroxyl group can form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, the long hydrocarbon chain can insert into lipid bilayers, altering their structural properties. In enzymatic reactions, this compound can act as a substrate or inhibitor, modulating the activity of specific enzymes involved in lipid metabolism and signaling pathways.
相似化合物的比较
Similar Compounds
Pentadecan-1-ol: A saturated alcohol with a similar structure but lacking the double bond.
Hexadec-15-en-1-ol: An unsaturated alcohol with a longer hydrocarbon chain and a double bond at a different position.
Tetradec-13-en-1-ol: An unsaturated alcohol with a shorter hydrocarbon chain and a double bond at a different position.
Uniqueness
Pentadec-14-en-1-ol is unique due to its specific double bond position and chain length, which confer distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
属性
IUPAC Name |
pentadec-14-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2,16H,1,3-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJGFMOPNSNODQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




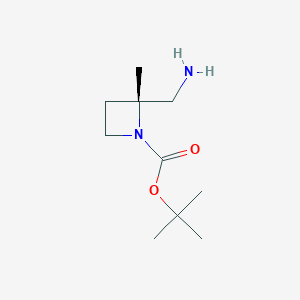

![N-[2-[[(2R)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide;oxalic acid](/img/structure/B3107949.png)
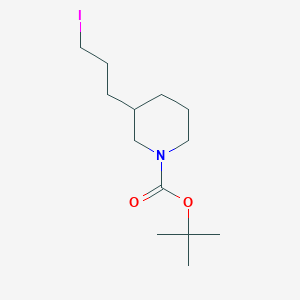


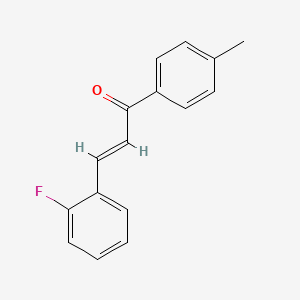
![Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate](/img/structure/B3107992.png)
